molecular formula C11H9NO5 B13184068 2-(8-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid

2-(8-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid

Cat. No.: B13184068
M. Wt: 235.19 g/mol
InChI Key: VFRBHNYDEASVAX-UHFFFAOYSA-N
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Description

2-(8-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid is a complex organic compound belonging to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a methyl group and an acetic acid moiety. It is of significant interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid typically involves the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable aldehyde or ketone under acidic or basic conditions to form the benzoxazine ring.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base like potassium carbonate.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(8-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

2-(8-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(8-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid: Lacks the methyl group, leading to different biological activities.

    2-(8-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)propanoic acid: Contains a propanoic acid moiety instead of acetic acid, affecting its reactivity and applications.

Uniqueness

2-(8-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the methyl group and acetic acid moiety differentiates it from other benzoxazine derivatives, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H9NO5

Molecular Weight

235.19 g/mol

IUPAC Name

2-(8-methyl-2,4-dioxo-1,3-benzoxazin-3-yl)acetic acid

InChI

InChI=1S/C11H9NO5/c1-6-3-2-4-7-9(6)17-11(16)12(10(7)15)5-8(13)14/h2-4H,5H2,1H3,(H,13,14)

InChI Key

VFRBHNYDEASVAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)N(C(=O)O2)CC(=O)O

Origin of Product

United States

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